molecular formula C9H10N2O B1438487 (2-Methyl-2H-indazol-4-yl)methanol CAS No. 1079992-60-1

(2-Methyl-2H-indazol-4-yl)methanol

Cat. No.: B1438487
CAS No.: 1079992-60-1
M. Wt: 162.19 g/mol
InChI Key: GCNFPEFJWKQKAX-UHFFFAOYSA-N
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Description

“(2-Methyl-2H-indazol-4-yl)methanol” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known as MIM. It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “this compound”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Catalytic Applications

  • N-Methylation of Amines and Transfer Hydrogenation

    Methanol is used as a hydrogen source and C1 synthon in chemical synthesis, including the N-methylation of amines. This process uses RuCl3.xH2O as a catalyst and is significant in the synthesis of pharmaceutical agents like venlafaxine and imipramine. It also enables tandem reactions with nitroarenes, converting them into N-methylated amines and key pharmaceutical intermediates (Sarki et al., 2021).

  • Synthesis of Imidazole Derivatives

    (1-Methyl-1H-imidazol-2-yl) methanol derivatives are synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, leading to the formation of carbonyl compounds. These derivatives are considered as masked forms of carbonyl groups and synthons (Ohta et al., 1987).

  • Electrochemical Utilization of Methanol

    Methanol is activated and utilized as a C1 source in the electrocatalytic synthesis of 2,3-dihydroquinazolin-4(1H)-one, a process that proceeds without homogeneous metal catalysts, external oxidants, or bases. This method allows for the creation of N-heterocycles (Liu et al., 2021).

  • Methanol-to-Ethanol Photo-conversion

    Methanol is directly converted to ethanol via a photo-driven process at ambient temperature, using a gallium nitride semiconductor catalyst. This process involves generating methyl carbene as an intermediate, presenting a novel method for carbene generation (Liu et al., 2019).

  • Catalytic Methylation using Methanol

    Methanol is employed as a green and sustainable methylating agent in forming C-C and C-N bonds via borrowing hydrogen methodology. This process includes β-C(sp3)-methylation of 2-phenylethanols and the formation of N-methylated amines, contributing to environmentally beneficial reactions (Biswas & Srimani, 2021).

Chemical Synthesis and Analysis

  • Synthesis of Hexahydro-3-phenyl Indazol-2-yl(Pyridin-4-yl)methanones

    This compound, derived from the anti-tubercular drug isoniazid, shows moderate anti-tubercular activity, demonstrating its potential as an anti-tubercular agent (Napoleon et al., 2015).

  • Spectroscopic Studies of Molecular Organization

    Spectroscopic studies of compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol show that molecular organization is altered in different solvents. This highlights the compound's varied behavior in environments like methanol and propan-2-ol (Matwijczuk et al., 2018).

Safety and Hazards

“(2-Methyl-2H-indazol-4-yl)methanol” is associated with several hazard statements including H302+H312+H332;H315;H319;H335. Precautionary statements include P301+P312;P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

(2-Methyl-2H-indazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases, which are crucial regulators of cell cycle progression . These interactions can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation. Additionally, this compound may bind to specific receptors or proteins, altering their conformation and activity, which can have downstream effects on various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways that lead to the expression of pro-apoptotic genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as cyclin-dependent kinases . This inhibition can prevent the phosphorylation of target proteins, thereby blocking cell cycle progression. Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA or RNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

(2-methylindazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFPEFJWKQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (14.27 g, 421 mmol) in tetrahydrofuran (315 mL) was added a solution of methyl 2-methyl-2H-indazole-4-carboxylate (40.0 g, 210 mmol) in tetrahydrofuran (106 mL) under nitrogen atmosphere at 0° C., and the mixture was stirred at room temperature for 1 hr. The reaction solution was diluted with diethyl ether at 0° C., water (15 mL), 10% aqueous sodium hydroxide solution (15 mL) and water (30 mL) were added and the mixture was stirred until gas generation stopped. The resulting precipitate was collected by filtration, and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was triturated with ethyl acetate and hexane to give the title compound (30.7 g, yield 90%).
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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